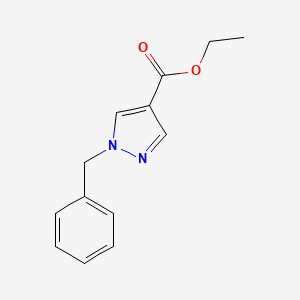

ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTDJCLKKQWXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570365 | |

| Record name | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150559-94-7 | |

| Record name | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Operational Guide for Synthesis, Structural Analysis, and Medicinal Applications

Executive Summary

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Structurally, it serves as a lipophilic scaffold for the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs) and various kinase inhibitors. Its utility stems from the orthogonal reactivity of its functional groups: the ethyl ester allows for electrophilic carbonyl chemistry (hydrolysis, reduction, amidation), while the pyrazole core provides a stable aromatic linker. This guide details the IUPAC nomenclature, validated synthetic pathways, and downstream applications of this compound.

Part 1: Structural Identity & Nomenclature

IUPAC Name Decomposition

The systematic name This compound is derived via the following hierarchy:

-

Principal Functional Group: Carboxylate (ester).[1] The "ethyl" prefix denotes the alkyl group attached to the oxygen of the carboxylate.

-

Parent Hydride: Pyrazole (a 5-membered ring with two adjacent nitrogens).

-

Numbering:

-

The nitrogen bearing the substituent is designated position 1 .

-

Numbering proceeds toward the second nitrogen (position 2 ).

-

The carboxylate group is located at position 4 .[2]

-

-

Substituent: A benzyl group (phenylmethyl) is attached to the nitrogen at position 1.

Chemical Identifiers & Properties

| Property | Specification |

| CAS Number | 150559-94-7 (Generic); 37622-90-5 (Parent 1H-pyrazole) |

| Molecular Formula | |

| Molecular Weight | 230.26 g/mol |

| SMILES | CCOC(=O)C1=CN(CC2=CC=CC=C2)N=C1 |

| Appearance | Off-white to pale yellow solid or viscous oil |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

Part 2: Synthetic Architectures

The synthesis of this compound is generally approached via two distinct methodologies: Convergent N-Alkylation (Method A) and De Novo Cyclization (Method B).

Method A: Direct N-Alkylation (Convergent)

This is the most common laboratory-scale method. It involves the nucleophilic attack of the pyrazole nitrogen onto a benzyl halide.

-

Substrates: Ethyl 1H-pyrazole-4-carboxylate + Benzyl bromide (or Benzyl chloride).

-

Base: Potassium carbonate (

) or Sodium hydride ( -

Solvent: Acetonitrile (MeCN) or DMF.

-

Mechanism:

substitution. -

Advantage: The starting material (ethyl 1H-pyrazole-4-carboxylate) is commercially available and inexpensive.

Method B: De Novo Cyclization (Linear)

Used for industrial scaling or when specific substitution patterns are required that are difficult to access via alkylation.

-

Substrates: Ethyl 2-formyl-3-oxopropanoate (or its enol ether equivalent, e.g., ethyl 3-ethoxyacrylate) + Benzylhydrazine.

-

Mechanism: Condensation followed by cyclodehydration.

-

Advantage: Avoids the use of alkyl halides; often higher atom economy.

Visualization of Synthetic Pathways

Figure 1: Comparative synthetic routes. Method A utilizes direct alkylation of the pre-formed pyrazole ring, while Method B constructs the ring from hydrazine and dicarbonyl precursors.

Part 3: Mechanistic Insights & Regiocontrol

The Symmetry Advantage

A critical technical advantage of the 4-carboxylate substitution pattern is the elimination of regioselectivity issues during N-alkylation (Method A).

-

Tautomeric Equivalence: In the unsubstituted parent compound (ethyl 1H-pyrazole-4-carboxylate), the proton rapidly tautomerizes between

and -

Outcome: Alkylation at either nitrogen yields the exact same product (this compound).

-

Contrast: If the carboxylate were at position 3 , alkylation would yield a mixture of 1,3- and 1,5-isomers, requiring difficult chromatographic separation.

Regiochemistry in Cyclization

In Method B (Cyclization), regiocontrol is dictated by the electronics of the hydrazine. Benzylhydrazine (

Part 4: Medicinal Chemistry Utility[5][6]

This molecule is a "privileged scaffold" precursor. The benzyl group acts as a hydrophobic anchor, while the ester is a "warhead" precursor.

Case Study: sGC Stimulators (Riociguat Class)

Riociguat (Adempas), used for pulmonary hypertension, contains a pyrazolo[3,4-b]pyridine core.[1][3][4][5] The synthesis of such fused systems often begins with 1-benzyl-pyrazole-4-carboxylates (specifically the 2-fluorobenzyl analog).

-

Transformation: The ester is converted to an amidine or nitrile, which is then cyclized with a pyrimidine precursor to form the fused system.

Downstream Functionalization Map

Figure 2: Divergent synthesis tree showing how the core ester serves as a gateway to acids, alcohols, and fused heterocyclic drugs.

Part 5: Experimental Protocols

Protocol A: Regioselective Synthesis via N-Alkylation

This protocol ensures high yield and minimal byproduct formation.

Reagents:

-

Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Acetonitrile (MeCN) [0.2 M concentration]

Procedure:

-

Setup: Charge a round-bottom flask with Ethyl 1H-pyrazole-4-carboxylate and anhydrous MeCN.

-

Base Addition: Add

in one portion. The suspension may slightly exotherm. -

Alkylation: Add Benzyl Bromide dropwise via syringe over 10 minutes.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). -

Workup: Cool to room temperature. Filter off the inorganic salts (

). -

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (

) and brine ( -

Purification: Dry over

, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol B: Hydrolysis to 1-Benzyl-1H-pyrazole-4-carboxylic Acid

Standard deprotection for downstream coupling.

Reagents:

-

This compound (1.0 eq)

-

Lithium Hydroxide Monohydrate (

) (3.0 eq) -

Solvent: THF/Water (3:1 ratio)

Procedure:

-

Dissolve the ester in THF.

-

Add the solution of LiOH in water.

-

Stir at room temperature for 12 hours (or

for 2 hours). -

Acidify to pH ~3 using 1M HCl. The carboxylic acid typically precipitates as a white solid.

-

Filter, wash with cold water, and dry under vacuum.

References

-

PubChem. (2025).[2] Ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2.[2] National Library of Medicine. [Link]

-

Mittal, N., et al. (2013). Synthesis of Riociguat: A pulmonary hypertension drug. Der Pharma Chemica, 5(4), 232-239.[4] [Link]

-

Follmann, M., et al. (2009). Discovery of the Soluble Guanylate Cyclase Stimulator Riociguat (BAY 63-2521). Journal of Medicinal Chemistry, 60(12), 5146–5161. [Link]

-

Organic Syntheses. (2010). Regioselective Synthesis of Pyrazoles. Org. Synth. Coll. Vol. 11. [Link]

Sources

- 1. Riociguat | C20H19FN8O2 | CID 11304743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2016202124A1 - Riociguat intermediate and preparation method therefor - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. CN106674219A - Preparation method of Riociguat intermediate - Google Patents [patents.google.com]

Strategic Selection of Starting Materials for Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Executive Summary

The synthesis of ethyl 1-benzyl-1H-pyrazole-4-carboxylate represents a critical junction in medicinal chemistry, serving as a scaffold for various bioactive ligands, including Factor Xa inhibitors and anti-inflammatory agents.

For the researcher, the choice of starting materials dictates the workflow's efficiency. This guide delineates two primary methodologies:

-

The Convergent Route (N-Alkylation): Utilizes the symmetry of the pyrazole core to ensure 100% regioselectivity. Recommended for discovery-phase libraries and rapid synthesis.

-

The De Novo Route (Cyclization): Constructs the pyrazole ring from acyclic precursors. Recommended for large-scale process chemistry where raw material cost is paramount.

Part 1: The Convergent Route (N-Alkylation)

Recommendation: Primary choice for laboratory scale (mg to 100g).

Core Logic & Causality

The synthesis relies on the nucleophilic substitution of the acidic N-H proton of the pyrazole ring onto a benzyl halide.

-

Symmetry Advantage: The starting material, ethyl 1H-pyrazole-4-carboxylate , possesses a plane of symmetry. The tautomeric N1 and N2 positions are chemically equivalent due to the identical substituents (H) at positions 3 and 5. Consequently, alkylation yields a single regioisomer, eliminating the need for complex separation of N1/N2 isomers often seen with 3-substituted pyrazoles.

-

Base Selection: Potassium carbonate (

) is preferred over Sodium hydride (NaH) for this specific substrate. The

Starting Materials & Critical Attributes[1][2][3][4][5]

| Component | CAS Number | Role | Critical Material Attribute (CMA) |

| Ethyl 1H-pyrazole-4-carboxylate | 37622-90-5 | Scaffold | Purity >98%; <0.5% Water (competes for alkylating agent). |

| Benzyl Bromide | 100-39-0 | Electrophile | Preferred over Benzyl Chloride (CAS 100-44-7) for faster kinetics without iodide catalysis. |

| Potassium Carbonate | 584-08-7 | Base | Anhydrous, granular (milled) to maximize surface area. |

| Acetonitrile | 75-05-8 | Solvent | HPLC Grade; Water content <0.1% to prevent hydrolysis of the ester. |

Validated Protocol (Self-Validating System)

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv) and Acetonitrile (10 volumes).

-

Deprotonation: Add Potassium Carbonate (2.0 equiv). Stir at room temperature for 15 minutes. Checkpoint: Suspension should be free-flowing.

-

Addition: Add Benzyl Bromide (1.1 equiv) dropwise over 5 minutes.

-

Reaction: Heat to reflux (

) for 4–6 hours.-

In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1] Target: <2% unreacted pyrazole.

-

-

Workup: Cool to RT. Filter off inorganic salts.[2] Concentrate filtrate.[2][3]

-

Purification: Crystallize from cold Ethanol or purify via silica flash chromatography (gradient 0-20% EtOAc in Hexanes).

Mechanism & Workflow Visualization

Caption: The convergent pathway leverages the symmetry of the 4-substituted pyrazole to guarantee a single regioisomer product.

Part 2: The De Novo Route (Cyclization)

Recommendation: Secondary choice, reserved for industrial scale-up or when isotopic labeling is required on the pyrazole ring.

Core Logic & Causality

This route constructs the heterocyclic ring through the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.

-

The "C3" Fragment: The challenge lies in the instability of the ideal precursor, Ethyl 2-formyl-3-oxopropanoate . In practice, the sodium salt of this enolate (often generated in situ) or (Ethoxycarbonyl)malondialdehyde is used.

-

Regiochemistry Risk: Unlike the alkylation route, cyclization can theoretically yield regioisomers if the hydrazine is substituted (Benzylhydrazine). However, for the 4-carboxylate, the steric and electronic drive typically favors the 1-benzyl isomer, though trace impurities of the 5-carboxylate isomer are possible if the "C3" fragment is not perfectly symmetric in reactivity.

Starting Materials & Critical Attributes[1][2][3][4][5]

| Component | CAS Number | Role | Critical Material Attribute (CMA) |

| Benzylhydrazine Dihydrochloride | 20570-96-1 | Nitrogen Source | Must be free base in situ. Dihydrochloride is more stable than free hydrazine. |

| Ethyl 2-formyl-3-oxopropanoate | 80370-42-9 | C3 Fragment | High instability. Often used as Sodium Salt or generated from Ethyl 3,3-diethoxypropionate. |

| Ethanol | 64-17-5 | Solvent | Anhydrous grade preferred to prevent ester hydrolysis. |

Validated Protocol

-

Preparation of C3 Fragment: (If not purchasing) React Ethyl formate with Ethyl acetate in the presence of Sodium ethoxide. Isolate as the sodium salt.

-

Cyclization: Suspend Benzylhydrazine Dihydrochloride (1.0 equiv) in Ethanol. Add Sodium Ethoxide (2.0 equiv) to neutralize.

-

Condensation: Add Ethyl 2-formyl-3-oxopropanoate (1.0 equiv) slowly at

. -

Reaction: Allow to warm to RT, then reflux for 3 hours.

-

Workup: Solvent evaporation and extractive workup (DCM/Water).

Workflow Visualization

Caption: The De Novo route builds the ring from acyclic precursors, requiring careful handling of the unstable aldehyde fragment.

References

- Context: Provides the general procedure for the synthesis of the ethyl 1H-pyrazole-4-carboxylate precursor via cycliz

-

Han, Z., Zheng, H. L., & Tian, X. L. (2011).[4] Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o511. Retrieved from [Link]

- Context: Validates the N-alkylation protocol using Potassium Carbonate in Acetonitrile, demonstrating high yields and crystallographic confirm

-

Li, Y., et al. (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

- Context: Further substantiates the alkylation methodology (Reflux, MeCN, K2CO3)

- Google Patents. (2011). Process for the preparation of a pyrazole derivative (WO2011064798A1).

Sources

stability of ethyl 1-benzyl-1H-pyrazole-4-carboxylate under different conditions

[1]

Executive Summary & Chemical Identity

This compound (CAS: 37622-90-5) is a robust heterocyclic intermediate widely used in medicinal chemistry.[1][2] Its stability is governed by three distinct structural pharmacophores: the pyrazole core (aromatic, thermally stable), the ethyl ester (hydrolytically labile), and the N-benzyl group (susceptible to hydrogenolysis and oxidation).

While the molecule exhibits excellent thermal stability (typically stable >200°C) and resistance to neutral aqueous conditions, it requires specific handling to prevent ester hydrolysis under pH extremes and benzyl cleavage under reductive environments.

| Property | Value | Implication for Stability |

| Molecular Formula | C₁₃H₁₄N₂O₂ | Moderate molecular weight (230.26 g/mol ); non-volatile.[1] |

| LogP | ~2.92 | Lipophilic; low water solubility protects against rapid neutral hydrolysis.[1] |

| pKa (Pyrazole N) | ~2.0 (Conjugate acid) | Weakly basic; protonation at low pH solubilizes the compound, accelerating acid hydrolysis. |

| Melting Point | 75–78 °C | Solid state at RT; reduced reactivity compared to liquids.[1] |

Structural Reactivity Analysis

To predict stability, we must deconstruct the molecule into its reactive centers.

A. The Pyrazole Core (Aromatic Stability)

The 1H-pyrazole ring is a

-

Verdict: The scaffold is the most stable part of the molecule.

B. The Ethyl Ester (Hydrolytic Liability)

The C4-carboxylate is the primary degradation site.[1]

-

Acidic Conditions: Protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by water.[1]

-

Basic Conditions: Hydroxide ions (

) directly attack the carbonyl carbon, leading to irreversible saponification (formation of the carboxylate salt). -

Steric Factors: The planar pyrazole ring conjugates with the ester, slightly reducing electrophilicity compared to aliphatic esters, but hydrolysis will still proceed efficiently at pH extremes.

C. The N-Benzyl Group (Reductive/Oxidative Liability)

The benzyl-nitrogen bond is generally stable to hydrolysis.[1] However:

-

Oxidation: Benzylic positions are sensitive to radical abstraction.[1] Strong oxidants (e.g., KMnO₄, peroxides) can oxidize the methylene group to a carbonyl (benzoyl) or cleave the bond entirely.

-

Reduction: The C-N bond is easily cleaved by catalytic hydrogenation (

) or dissolving metal reductions, regenerating the N-H pyrazole.

Stability Under Different Conditions

Hydrolytic Stability (pH Dependent)

-

pH 1-3 (Acidic): Moderate Instability. The compound will slowly hydrolyze to 1-benzyl-1H-pyrazole-4-carboxylic acid and ethanol.[1] The reaction is first-order with respect to ester concentration and hydronium ion concentration.[1]

-

pH 7 (Neutral): High Stability. Due to low water solubility and lack of catalytic ions, the compound is stable for months at room temperature.

-

pH 10-14 (Basic): High Instability. Rapid saponification occurs.[1] The reaction is faster than acid hydrolysis due to the strong nucleophilicity of

.[1]

Thermal Stability[3][4]

-

Solid State: Stable up to its melting point (~75°C).[1] Above this, it is stable until ~200°C, where decarboxylation of the ester/acid moiety may begin.

-

Solution: Stability depends on the solvent.[1] In protic solvents (alcohols) at high temperatures, transesterification can occur.[1]

Photostability

Degradation Pathways Visualization

The following diagram maps the logical degradation routes based on the stress condition applied.

Caption: Primary degradation pathways including hydrolysis, hydrogenolysis, and oxidation.[2][3][4][5][6]

Experimental Protocols for Stability Testing

To validate the stability profile in a drug development context, use the following Forced Degradation Protocol derived from ICH Q1A (R2) guidelines.

Analytical Method (HPLC-UV)

Before stress testing, establish a robust analytical method.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic absorption).[1]

-

Flow Rate: 1.0 mL/min.[1]

Stress Testing Workflow

| Stress Type | Conditions | Target Degradation | Notes |

| Acid Hydrolysis | 1N HCl, Reflux, 4-8 hours | 10-20% | Neutralize with 1N NaOH before injection.[1] |

| Base Hydrolysis | 1N NaOH, RT, 2-4 hours | 10-20% | Rapid reaction expected; monitor hourly. |

| Oxidation | 3% | < 10% | Assess benzyl group stability. |

| Thermal | 60°C (Solid State), 7 days | < 5% | Test in sealed vs. open vial (humidity effect). |

| Photolytic | 1.2 million lux hours (ICH Q1B) | Variable | Compare dark control to light exposed.[1] |

Workflow Diagram

Caption: Step-by-step workflow for conducting forced degradation studies.

Storage & Handling Recommendations

Based on the chemical reactivity profile:

-

Moisture: Store in a tightly sealed container. While not hygroscopic, surface moisture can catalyze hydrolysis over long-term storage.[1]

-

Atmosphere: Inert atmosphere (Argon/Nitrogen) is recommended for long-term storage to prevent slow oxidative degradation of the benzyl group.[1]

-

Temperature: Refrigerate (2-8°C) to maximize shelf life, though room temperature storage is acceptable for short durations.

-

Solvents: Avoid storing in primary alcohols (Methanol/Ethanol) for extended periods to prevent transesterification; prefer aprotic solvents like DMSO or Acetonitrile for stock solutions.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142179, Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Benzyl Esters and N-Benzyl protection stability data). Organic Chemistry Portal. Retrieved from [Link][1]

-

Clark, J. (2023). Mechanism for the acid hydrolysis of esters. Chemistry LibreTexts. Retrieved from [Link]

-

Kumar, V., et al. (2013). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Retrieved from [Link]

Sources

- 1. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole derivatives - Georganics [georganics.sk]

- 3. Ethyl pyrazole-3-carboxylate | 5932-27-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl Esters [organic-chemistry.org]

- 6. CAS 5932-27-4: Ethyl pyrazole-3-carboxylate | CymitQuimica [cymitquimica.com]

Methodological & Application

The Versatile Scaffold: Ethyl 1-benzyl-1H-pyrazole-4-carboxylate in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents.[1][2] Within this privileged scaffold, ethyl 1-benzyl-1H-pyrazole-4-carboxylate emerges as a key intermediate and a pharmacophore of significant interest, offering a gateway to novel therapeutics targeting a spectrum of diseases, from inflammation and microbial infections to cancer.[3][4][5] This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and methodologies for biological evaluation, designed for researchers and professionals in drug discovery and development.

Introduction to the Pyrazole Scaffold

The inherent chemical properties of the pyrazole ring, including its planarity, aromaticity, and the presence of hydrogen bond donors and acceptors, allow for diverse substitutions and fine-tuning of its physicochemical and pharmacological properties. The introduction of a benzyl group at the N1 position and an ethyl carboxylate at the C4 position, as in the title compound, provides a molecular framework ripe for derivatization and exploration of structure-activity relationships (SAR). The benzyl group, for instance, can occupy hydrophobic pockets in target proteins, a feature known to be crucial for the activity of some 1-benzyl-1H-pyrazole derivatives.[6]

Therapeutic Landscape of this compound Derivatives

While specific biological data for this compound itself is not extensively documented in publicly available literature, the broader class of 1-benzyl-1H-pyrazole derivatives has shown significant promise in several therapeutic areas. This allows us to infer the potential applications and design relevant screening protocols.

Kinase Inhibition: A Promising Avenue in Oncology and Inflammation

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7] Notably, derivatives of 1-benzyl-1H-pyrazole have been investigated as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory and neurodegenerative diseases.[3] This suggests that this compound can serve as a valuable starting point for the synthesis of novel kinase inhibitors.

Synthesis Protocol: this compound

This protocol is adapted from established methods for the N-benzylation of similar pyrazole-carboxylate systems.[1][8] The fundamental principle involves the alkylation of the pyrazole nitrogen with benzyl chloride in the presence of a weak base.

Materials and Reagents

-

Ethyl 1H-pyrazole-4-carboxylate

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp for TLC visualization

Step-by-Step Procedure

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1H-pyrazole-4-carboxylate (1 equivalent).

-

Addition of Reagents: Add anhydrous potassium carbonate (2 equivalents) to the flask, followed by anhydrous acetonitrile to create a stirrable suspension.

-

Initiation of Reaction: While stirring, add benzyl chloride (1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 10-12 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting material (ethyl 1H-pyrazole-4-carboxylate) and the appearance of a new, less polar spot indicates product formation.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualizing the Synthesis

Caption: Synthetic workflow for this compound.

Application Notes and Biological Evaluation Protocols

The following protocols are designed to assess the potential of this compound and its derivatives in key therapeutic areas.

Application Note 1: Screening for Anti-Inflammatory Activity

Rationale: Pyrazole derivatives have demonstrated significant anti-inflammatory properties.[9] An in vitro protein denaturation assay provides a rapid and straightforward method for preliminary screening of anti-inflammatory potential. This is based on the principle that protein denaturation is a well-documented cause of inflammation.

Materials:

-

Bovine Serum Albumin (BSA) solution (1% w/v)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Test compound (this compound) dissolved in a minimal amount of DMSO

-

Diclofenac sodium (as a standard reference drug)

-

Spectrophotometer

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the test compound and diclofenac sodium in DMSO. From the stock, prepare serial dilutions in PBS to achieve a final concentration range (e.g., 10-500 µg/mL).

-

Reaction Mixture: To 2.8 mL of 1% w/v BSA solution, add 0.2 mL of the test compound solution (or standard drug solution). A control consists of 2.8 mL of BSA solution and 0.2 mL of the vehicle (DMSO in PBS).

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.

-

Measurement: After cooling, measure the absorbance (turbidity) of the samples at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Application Note 2: Evaluation of Anticancer Activity

Rationale: The pyrazole scaffold is present in several approved anticancer drugs, and numerous derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[10][11] A preliminary assessment of anticancer activity can be performed using a standard MTT assay to determine the compound's effect on cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Screening Workflow

Caption: Workflow for biological evaluation of pyrazole derivatives.

Data Presentation

The following table provides a hypothetical representation of data that could be generated from the described assays for a series of this compound derivatives.

| Compound | R Group Modification | Anti-Inflammatory Activity (% Inhibition at 100 µg/mL) | Anticancer Activity (IC₅₀ in µM, MCF-7 cells) |

| EBP-001 | (Parent Compound) | 45.2 ± 3.1 | > 100 |

| EBP-002 | 4-Chloro on Benzyl | 62.8 ± 4.5 | 75.3 ± 6.8 |

| EBP-003 | 4-Methoxy on Benzyl | 55.1 ± 2.9 | 89.1 ± 7.2 |

| EBP-004 | 3-Nitro on Pyrazole | 78.5 ± 5.2 | 42.6 ± 3.9 |

| Diclofenac | (Standard) | 85.4 ± 6.3 | N/A |

| Doxorubicin | (Standard) | N/A | 0.8 ± 0.1 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore its potential as a source of new kinase inhibitors, anti-inflammatory agents, and anticancer compounds. Future research should focus on the synthesis of a focused library of derivatives and their systematic evaluation in a broader range of biological assays to fully elucidate the structure-activity relationships and identify lead compounds for further preclinical development.

References

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link][3]

-

Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. [Link]

-

Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

-

In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. National Center for Biotechnology Information. [Link]

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. National Center for Biotechnology Information. [Link]

-

5 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information. [Link]

-

Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Manipal Research Portal. [Link]

-

Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. PubMed. [Link]

-

Ethyl 1-benzyl-5-hydroxy-1h-pyrazole-4-carboxylate (C13H14N2O3). PubChemLite. [Link]

-

Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. PubMed. [Link]

-

Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Unisi. [Link]

-

Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

-

One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ResearchGate. [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Center for Biotechnology Information. [Link]

-

Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. National Center for Biotechnology Information. [Link]

Sources

- 1. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. researcher.manipal.edu [researcher.manipal.edu]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate for Agrochemical Scaffolding

This application note details the optimized synthesis and downstream application of ethyl 1-benzyl-1H-pyrazole-4-carboxylate (CAS: 150559-94-7). This compound serves as a critical intermediate in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and HPPD-inhibitor herbicides , providing a robust scaffold for lipophilic pharmacophore integration.

Abstract & Agrochemical Significance

The pyrazole-4-carboxylate motif is ubiquitous in modern agrochemistry, forming the core of blockbuster SDHI fungicides (e.g., Penthiopyrad, Fluxapyroxad) and next-generation insecticides. This compound represents a strategic "lipophilic anchor" intermediate. The benzyl moiety mimics the hydrophobic domains required for binding within the quinone-binding pocket of the succinate dehydrogenase complex (Complex II).

This guide provides a validated, scalable protocol for the regioselective N-alkylation of ethyl 1H-pyrazole-4-carboxylate, followed by its hydrolysis and conversion into a bioactive amide scaffold.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

-

Physical State: White to off-white crystalline solid

-

Solubility: Soluble in EtOAc, DCM, MeCN; sparingly soluble in water.

Synthesis Workflow Overview

The synthesis strategy prioritizes regiocontrol and atom economy . We utilize a base-mediated alkylation of the commercially available ethyl 1H-pyrazole-4-carboxylate. This method is superior to hydrazine cyclization for this specific derivative due to higher yields and the avoidance of unstable aldehyde intermediates.

Reaction Pathway Diagram

Figure 1: Stepwise synthetic pathway from raw material to bioactive amide scaffold.

Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Objective: High-yield preparation of the target ester via N-alkylation.

Materials

-

Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (MeCN), HPLC grade (0.2 M concentration relative to substrate)

-

Tetrabutylammonium iodide (TBAI) (0.05 eq) - Catalyst for rate enhancement

Procedure

-

Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Ethyl 1H-pyrazole-4-carboxylate (2.80 g, 20 mmol) and K₂CO₃ (5.53 g, 40 mmol) in MeCN (100 mL).

-

Addition: Add Benzyl bromide (2.6 mL, 22 mmol) dropwise over 5 minutes. Add TBAI (370 mg, 1 mmol) to catalyze the nucleophilic substitution.

-

Reaction: Heat the mixture to reflux (80–82 °C) under a nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

-

Checkpoint: Reaction typically reaches completion within 8–10 hours. Look for the disappearance of the starting pyrazole (Rf ~0.3) and appearance of the product (Rf ~0.6).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic solids (KBr, excess K₂CO₃) through a Celite pad. Rinse the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

-

Purification: The crude material often solidifies upon standing. For high purity (>98%), recrystallize from Ethanol/Water (9:1) or perform flash column chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

-

Yield: Expect 4.1–4.4 g (89–95% yield).

Technical Insight: The pyrazole ring is symmetric; thus, N1-alkylation leads to a single isomer. TBAI is used to generate the more reactive benzyl iodide in situ (Finkelstein reaction logic), significantly reducing reaction time.

Protocol B: Hydrolysis to 1-Benzyl-1H-pyrazole-4-carboxylic Acid

Objective: Generate the free carboxylic acid for downstream amide coupling.

Procedure

-

Dissolve This compound (2.30 g, 10 mmol) in THF (20 mL).

-

Add a solution of LiOH·H₂O (1.26 g, 30 mmol) in Water (10 mL).

-

Stir vigorously at 60 °C for 4 hours.

-

Workup:

-

Evaporate THF under reduced pressure.

-

Acidify the remaining aqueous phase to pH 2–3 using 1M HCl. A white precipitate will form immediately.

-

Filter the solid, wash with cold water, and dry under vacuum at 50 °C.

-

-

Yield: Expect >95% yield of the carboxylic acid.

Protocol C: Synthesis of SDHI Amide Analog (Model Reaction)

Objective: Coupling the acid with an aniline to mimic the core structure of commercial SDHI fungicides (e.g., Penflufen analogs).

Procedure

-

Activation: In a vial, dissolve 1-Benzyl-1H-pyrazole-4-carboxylic acid (202 mg, 1.0 mmol) in DMF (3 mL). Add HATU (418 mg, 1.1 mmol) and DIPEA (348 µL, 2.0 mmol). Stir for 10 minutes to form the active ester.

-

Coupling: Add 2-Fluoroaniline (111 mg, 1.0 mmol) (or a specific agrochemical amine like 1,1,3-trimethyl-4-aminoindane).

-

Reaction: Stir at room temperature for 12 hours.

-

Isolation: Pour into ice water (20 mL). The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc, wash with brine, and concentrate.

Data Analysis & Validation

Quality Control Parameters

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Purity | >98.0% | HPLC (254 nm) |

| ¹H NMR (CDCl₃) | δ 8.01 (s, 1H), 7.95 (s, 1H), 7.40-7.25 (m, 5H), 5.35 (s, 2H), 4.30 (q, 2H), 1.35 (t, 3H) | 400 MHz NMR |

| Melting Point | 138–140 °C (derivative dependent) | Capillary Method |

Troubleshooting Guide

-

Issue: Low Yield in Alkylation.

-

Cause: Moisture in the solvent or incomplete deprotonation.

-

Fix: Ensure MeCN is dry; increase K₂CO₃ to 2.5 eq; ensure vigorous stirring.

-

-

Issue: Regioisomers?

-

Note: With unsubstituted ethyl pyrazole-4-carboxylate, regioisomers are degenerate (identical). If using a 3-methyl substituted starting material, N1 vs N2 selectivity becomes critical (N1 is usually favored sterically, but mixtures occur).

-

Downstream Agrochemical Logic

The 1-benzyl-1H-pyrazole-4-carbonyl moiety acts as the "toxophore" carrier. In SDHI design, the amide bond links this moiety to a lipophilic "tail" (the amine part).

SDHI Pharmacophore Construction

Figure 2: Modular assembly of SDHI fungicides using the pyrazole intermediate.

References

-

Ge, Y. Q., et al. (2011). "Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate." Acta Crystallographica Section E, 67(2), o511. Link

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 142179, Ethyl 1H-pyrazole-4-carboxylate." PubChem. Link

-

Li, H. G., et al. (2020). "Synthesis and biological activity of novel pyrazole amide derivatives." Chinese Chemical Letters, 31(3), 739-745.[5] Link[5]

-

Sigma-Aldrich. "this compound Product Specification." Merck KGaA. Link

-

ResearchGate. "Pyrazole Chemistry in Crop Protection." Journal of Agricultural and Food Chemistry. Link

Sources

Application Note: Divergent Synthesis of Bioactive Scaffolds from Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Executive Summary & Strategic Value

The 1-benzyl-1H-pyrazole-4-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for varying therapeutic targets, including anti-inflammatory (COX-2 inhibition), anticancer (kinase inhibition), and antimicrobial agents. The C4-ester position offers a versatile synthetic handle, allowing for divergent expansion into carboxylic acids, amides, alcohols, and secondary heterocycles like 1,3,4-oxadiazoles.

This Application Note provides a validated, modular protocol for transforming ethyl 1-benzyl-1H-pyrazole-4-carboxylate (1) into four distinct functional classes. Unlike linear synthesis guides, this protocol is designed as a divergent hub , enabling researchers to generate focused libraries efficiently.

Core Reaction Pathways

The following directed graph illustrates the synthetic logic flow, moving from the parent ester to advanced derivatives.

Figure 1: Divergent synthetic pathways from the ethyl ester core. Colors indicate reaction modules.

Technical Protocols

Module A: Hydrolysis (The Gateway Step)

Objective: Quantitative conversion of ester (1) to 1-benzyl-1H-pyrazole-4-carboxylic acid . Rationale: The acid is the requisite precursor for amide coupling and acyl chloride formation. Lithium hydroxide (LiOH) is selected over NaOH to prevent potential degradation of the benzyl group or decarboxylation under harsh conditions, offering a milder hydrolysis profile.

Protocol:

-

Dissolution: Dissolve 10.0 mmol of this compound in 30 mL of THF/MeOH (2:1 v/v).

-

Reagent Addition: Add a solution of LiOH·H₂O (20.0 mmol, 2.0 equiv) in 10 mL of water dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The high Rf ester spot should disappear, replaced by a baseline spot (acid).

-

Workup (Self-Validating):

-

Concentrate under reduced pressure to remove THF/MeOH.

-

Acidify the aqueous residue to pH ~2–3 using 1N HCl. Precipitation of the white solid acid validates the reaction success.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Yield Expectation: >90%.

Module B: Amide Library Generation (via Acyl Chloride)

Objective: Synthesis of diverse amides (e.g., N-aryl, N-alkyl). Rationale: Direct coupling using EDCI/HOBt is effective, but the Acyl Chloride Method is superior for parallel synthesis due to simpler purification (removal of volatiles) and higher reactivity with sterically hindered amines.

Protocol:

-

Activation: Suspend 1.0 mmol of the carboxylic acid (from Module A) in 5 mL anhydrous DCM. Add oxalyl chloride (1.5 mmol) dropwise, followed by 1 drop of DMF (catalyst).

-

Evolution: Stir at RT for 2 hours until gas evolution (CO, CO₂) ceases.

-

Concentration: Evaporate solvent and excess oxalyl chloride under N₂ stream (or rotavap) to yield the crude acid chloride (yellow solid/oil). Do not purify.

-

Coupling: Redissolve in 5 mL DCM. Add the target amine (1.1 mmol) and Et₃N (2.0 mmol). Stir at RT for 3 hours.[1]

-

Purification: Wash with 1N HCl (removes unreacted amine) and sat. NaHCO₃ (removes unreacted acid). Dry over Na₂SO₄.

Module C: Reductive Transformation (Alcohol Synthesis)

Objective: Reduction to (1-benzyl-1H-pyrazol-4-yl)methanol . Rationale: NaBH₄ is typically insufficient for reducing pyrazole esters directly. LiAlH₄ (LAH) provides the necessary hydride strength. The resulting primary alcohol is a pivot point for converting to aldehydes (Swern oxidation) or alkyl halides (SOCl₂).

Protocol:

-

Setup: Flame-dry a 2-neck flask under Argon. Add LiAlH₄ (1.5 equiv) suspended in anhydrous THF (0.5 M).

-

Addition: Cool to 0°C. Add a solution of ester (1) (1.0 equiv) in THF dropwise to control exotherm.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

-

Quench (Fieser Method):

-

Cool to 0°C.

-

Add water (x mL), then 15% NaOH (x mL), then water (3x mL), where x = grams of LAH used.

-

-

Isolation: Filter the granular aluminum salts through Celite. Concentrate the filtrate to obtain the alcohol.

Module D: Heterocycle Extension (Oxadiazole Formation)

Objective: Synthesis of 2-substituted-5-(1-benzyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles. Rationale: The hydrazide intermediate allows access to 1,3,4-oxadiazoles, which are bioisosteres of amides/esters with improved metabolic stability.

Protocol:

-

Hydrazide Formation: Reflux ester (1) with hydrazine hydrate (5.0 equiv) in Ethanol for 8 hours. Cool and filter the precipitated carbohydrazide .

-

Cyclization: Mix the carbohydrazide (1.0 equiv) with a substituted carboxylic acid (1.0 equiv) in POCl₃ (5–10 volumes).

-

Reflux: Heat to 100°C for 4–6 hours.

-

Quench: Pour carefully onto crushed ice (Exothermic!). Neutralize with Na₂CO₃ to precipitate the oxadiazole.

Data Summary & Quality Control

Table 1: Reaction Parameters and Troubleshooting

| Derivative Type | Reagent System | Key Intermediate | Critical Control Point | Expected Yield |

| Carboxylic Acid | LiOH / THF / H₂O | Carboxylate Salt | pH adjustment to 2–3 is vital for precipitation. | 90–98% |

| Amide | (COCl)₂ / DMF / Amine | Acid Chloride | Ensure anhydrous conditions during activation. | 75–90% |

| Alcohol | LiAlH₄ / THF | Alkoxide | Fieser quench prevents emulsion formation. | 80–90% |

| Oxadiazole | N₂H₄ / POCl₃ | Carbohydrazide | Remove excess hydrazine before cyclization. | 60–75% |

Analytical Validation (¹H NMR - 400 MHz, DMSO-d₆):

-

Parent Ester: Quartet at ~4.2 ppm (OCH₂CH₃), Singlet at ~5.3 ppm (Benzyl CH₂), Pyrazole protons ~7.8 & 8.3 ppm.

-

Acid: Disappearance of ethyl signals (4.2 & 1.3 ppm). Broad singlet >12 ppm (COOH).

-

Alcohol: New doublet at ~4.4 ppm (CH₂OH) and triplet at ~4.9 ppm (OH).

-

Hydrazide: Disappearance of ethyl signals. Broad signals at ~4.5 ppm (NH₂) and ~9.5 ppm (NH).

References

-

Synthesis of Pyrazole-4-Carboxylic Acids

-

Methodology: Alegaon, S. G., et al. "Synthesis and pharmacological evaluation of some novel pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2012.

-

-

Amide Coupling Strategies

-

Activation: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

-

-

Reduction of Heterocyclic Esters

-

Protocol: Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis." Wiley-VCH, 1997.

-

-

1,3,4-Oxadiazole Synthesis from Hydrazides

-

Cyclization: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.

-

-

General Pyrazole Chemistry

-

Review: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

-

Sources

Application Note: Ethyl 1-Benzyl-1H-pyrazole-4-carboxylate as a Versatile Scaffold for the Synthesis of Pyrazole-Based Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved protein kinase inhibitors (PKIs).[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 1-benzyl-1H-pyrazole-4-carboxylate, a key building block for synthesizing a diverse range of pyrazole-based kinase inhibitors. We present validated, step-by-step protocols for the synthesis of this intermediate and its subsequent conversion into the versatile pyrazolo[3,4-d]pyrimidine core, a common framework in many potent kinase inhibitors.[3][4][5] This guide emphasizes the rationale behind experimental choices, offers practical troubleshooting insights, and grounds all protocols in authoritative scientific literature.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases regulate the majority of cellular pathways by catalyzing the phosphorylation of specific protein substrates, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and inflammatory diseases. A recurring structural motif found in many successful inhibitors is the pyrazole ring system.[1][2][6][7] Its importance stems from its ability to act as a bioisostere of the adenine hinge-binding region of ATP, allowing for potent and often selective, ATP-competitive inhibition.[1]

Among the most significant pyrazole-containing frameworks is the pyrazolo[3,4-d]pyrimidine scaffold, which is isosteric to adenine.[8] This core structure is present in numerous inhibitors targeting a wide array of kinases, including EGFR, Src, and JAK kinases.[1][2][3]

The strategic synthesis of these complex molecules often relies on pre-functionalized, stable intermediates. This compound serves as an ideal starting material. The benzyl group provides robust protection of the N1 pyrazole nitrogen, preventing unwanted side reactions and directing subsequent chemical transformations, while the ethyl carboxylate at the C4 position is a versatile handle for elaboration into the fused pyrimidine ring.

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is typically achieved through a two-step process starting from commercially available reagents: a condensation reaction to form the pyrazole ring, followed by N-benzylation.

Experimental Workflow: Synthesis of the Core Intermediate

Caption: Workflow for the two-step synthesis of the target intermediate.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established literature procedures.[9]

Step A: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl 2-(ethoxymethylene)malonate (1 equiv.) and absolute ethanol (approx. 5 mL per gram of malonate).

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 equiv.) dropwise. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Expert Insight: The use of a slight excess of hydrazine ensures complete consumption of the starting malonate. The reaction involves a condensation followed by an intramolecular cyclization and elimination of ethanol and water.

-

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 80°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to yield ethyl 1H-pyrazole-4-carboxylate as a white solid.

Step B: N-Benzylation

-

Reaction Setup: In a 250 mL round-bottom flask, suspend ethyl 1H-pyrazole-4-carboxylate (1 equiv.) and potassium carbonate (1.5 equiv.) in acetonitrile (approx. 10 mL per gram of pyrazole).[9]

-

Causality Explanation: Potassium carbonate is a mild inorganic base sufficient to deprotonate the pyrazole N-H, forming the nucleophilic pyrazolide anion. Acetonitrile is an excellent polar aprotic solvent for this SN2 reaction.

-

-

Reagent Addition: Add benzyl chloride (1.1 equiv.) to the suspension.[9]

-

Reaction: Heat the mixture to reflux (approx. 82°C) for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.[9]

-

Work-up and Purification: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a clear oil or low-melting solid.

Data Summary: Intermediate Synthesis

| Compound | Step | Typical Yield | Purity (by HPLC) | Key Characterization (¹H NMR) |

| Ethyl 1H-pyrazole-4-carboxylate | A | 80-90% | >98% | δ ~8.0 (s, 1H), ~7.9 (s, 1H), 4.3 (q, 2H), 1.3 (t, 3H) |

| This compound | B | 75-85% | >98% | δ ~8.1 (s, 1H), ~7.9 (s, 1H), 7.4-7.2 (m, 5H), 5.3 (s, 2H), 4.2 (q, 2H), 1.2 (t, 3H) |

Application Protocol: Synthesis of a 4-Amino-Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

This section details the conversion of this compound into a 4-amino-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine core. This scaffold is a cornerstone for building inhibitors targeting numerous kinases, including those in the EGFR and Src families.[3][5] The synthetic route involves saponification, amidation, dehydration to a nitrile, and a final cyclization.

Synthetic Pathway: Pyrazolo[3,4-d]pyrimidine Core

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Topic: Recrystallization Protocols & Troubleshooting Target Compound: Ethyl 1-benzyl-1H-pyrazole-4-carboxylate (CAS: 28460-28-8) Document ID: TS-PYR-04-REC Last Updated: February 7, 2026

Technical Overview & Physical Profile

Welcome to the technical support hub for pyrazole ester purification. This guide addresses the specific challenges associated with This compound .

This compound presents a unique purification challenge due to its relatively low melting point (78–80 °C ). This proximity to the boiling point of common solvents (Ethanol: 78 °C, Ethyl Acetate: 77 °C) significantly increases the risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.

Physical Properties Reference Table

| Property | Value | Operational Implication |

| Melting Point | 78–80 °C [1, 2] | CRITICAL: Do not exceed 70 °C during dissolution to prevent melting the crude solid into an oil. |

| Solubility (Water) | Negligible | Suitable for aqueous washes to remove inorganic salts before recrystallization. |

| Solubility (Organic) | High (DCM, EtOAc, Acetone) | Requires an anti-solvent (e.g., Heptane) for high-yield recovery. |

| Appearance | White to pale yellow crystalline powder | Coloration often indicates oxidation of benzyl impurities or trace benzyl halides. |

Solvent System Selection Strategy

We recommend two primary solvent systems based on the impurity profile of your crude material.

System A: Ethanol (Single Solvent)

-

Best for: Removal of trace benzyl halide starting materials and general purification.

-

Mechanism: Temperature-dependent solubility.

-

Risk: High risk of transesterification if Methanol is substituted (See Warning below).

System B: Ethyl Acetate / n-Heptane (Binary System)

-

Best for: Material that persistently oils out or contains non-polar byproducts.

-

Mechanism: Polarity adjustment (Anti-solvent precipitation).

-

Advantage: Allows crystallization at lower temperatures, reducing thermal degradation.

⚠️ CRITICAL WARNING: TRANSESTERIFICATION NEVER use Methanol for the recrystallization of this ethyl ester. In the presence of trace acids or bases (common in crude mixtures), methanol will exchange with the ethyl group, producing a mixture of Methyl/Ethyl esters [3]. Always match the alcohol solvent to the ester group (i.e., use Ethanol for Ethyl esters).

Standard Operating Procedures (SOP)

Protocol A: Ethanol Recrystallization (Standard)

-

Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Dissolution: Add Ethanol (99%) at a ratio of 3 mL per gram of solid.

-

Controlled Heating: Heat the mixture to 65–70 °C .

-

Note: Do not reflux vigorously. The goal is to dissolve the solid without melting it into a separate oil phase.

-

If undissolved solid remains: Add Ethanol in 0.5 mL/g increments until clear.

-

-

Hot Filtration (Optional): If insoluble particles (salts) are visible, filter rapidly through a pre-warmed glass frit.

-

Slow Cooling: Remove heat source. Allow the flask to cool to room temperature on a cork ring (approx. rate: 1 °C/min).

-

Do not use an ice bath yet. Rapid cooling induces oiling.

-

-

Crystallization: Once turbidity appears (approx. 35–40 °C), gently scratch the glass or add a seed crystal.

-

Final Recovery: Cool to 0–4 °C for 1 hour. Filter the white needles and wash with cold Ethanol. Dry under vacuum at 40 °C.

Protocol B: EtOAc/Heptane (Anti-Solvent Method)

-

Dissolution: Dissolve crude material in Ethyl Acetate (2 mL/g) at room temperature or mild heat (40 °C).

-

Precipitation: While stirring rapidly, add n-Heptane dropwise.

-

Endpoint: Stop adding Heptane when a persistent cloudiness is observed that does not redissolve.

-

Re-solubilization: Add a few drops of Ethyl Acetate to restore clarity.

-

Crystallization: Place the vessel in a refrigerator (4 °C) overnight. This slow polarity shift encourages crystal growth over oil formation.

Troubleshooting & Diagnostics

Interactive Troubleshooting Workflow

The following diagram outlines the decision process for the most common failure mode: Oiling Out .

Figure 1: Decision tree for resolving "Oiling Out" phenomena during crystallization of low-melting pyrazole esters.

Frequently Asked Questions (FAQ)

Q1: My product has a persistent yellow color after crystallization. How do I remove it?

-

Cause: This is often due to trace oxidized benzyl bromide or polymerized byproducts.

-

Solution: Perform a "Charcoal Treatment." Dissolve the compound in hot Ethanol (60 °C), add Activated Carbon (5 wt%), stir for 15 minutes, and filter through Celite while hot. Then proceed with crystallization.[1]

Q2: Can I use Water as an anti-solvent with Ethanol?

-

Recommendation: Avoid if possible. While water forces precipitation, it drastically increases the polarity of the solvent system. For lipophilic benzyl esters, this often forces the compound out as an oil (emulsion) rather than a crystal. Heptane is superior because it maintains a non-polar environment that favors crystal lattice formation over oil droplets.

Q3: I see two spots on my TLC after recrystallization. Did I make a regioisomer?

-

Analysis: If you started with Ethyl 1H-pyrazole-4-carboxylate , the molecule is symmetric before alkylation. Therefore, N1 and N2 alkylation products are identical.

-

Diagnosis: The second spot is likely:

-

Hydrolysis Product: The carboxylic acid (check baseline of TLC).

-

Starting Material: Benzyl bromide (high Rf) or unreacted pyrazole.

-

References

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: this compound. Retrieved February 7, 2026, from [Link]

-

Ashenhurst, J. (2022). Transesterification: Reaction Mechanism and Examples. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Fun, H. K., et al. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E. National Institutes of Health. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Temperature Control in Ethyl 1-benzyl-1H-pyrazole-4-carboxylate Synthesis

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Thermal Management & Troubleshooting for Pyrazole-4-Carboxylate Scaffolds[1]

Introduction: The Thermal Landscape of Pyrazole Synthesis

You are likely synthesizing ethyl 1-benzyl-1H-pyrazole-4-carboxylate via one of two dominant pathways:

-

Cyclocondensation (De Novo): Reacting ethyl (ethoxymethylene)-3-oxopropanoate (or equivalent) with benzylhydrazine.[1]

-

N-Alkylation (Convergent): Reacting ethyl 1H-pyrazole-4-carboxylate with benzyl halide.

Temperature is not just a catalyst here; it is the regiochemical switch .[1] In the cyclocondensation route, it dictates the rate of hydrazine addition versus polymerization.[1] In the alkylation route, it determines the N1 vs. N2 isomer ratio.[1] This guide addresses the thermal dynamics of both workflows.

Module A: Cyclocondensation Route (De Novo Synthesis)

Reagents: Ethyl 3-ethoxy-2-formylacrylate (or equivalent) + Benzylhydrazine Dihydrochloride.[1]

Phase 1: The Exothermic Addition (Critical Control Point)

Q: Why does my reaction mixture boil violently or turn black immediately upon adding benzylhydrazine? A: You are witnessing a thermal runaway caused by the heat of neutralization and rapid condensation.[1] Benzylhydrazine is often supplied as a dihydrochloride salt.[1][2] To react, it must be neutralized (usually with TEA or NaOAc) in situ.[1]

-

The Mechanism: Neutralization releases significant enthalpy (

).[1] Simultaneously, the nucleophilic attack of hydrazine on the -

The Fix: You must decouple the neutralization exotherm from the condensation exotherm.[1]

-

Protocol: Cool the acrylate solution to -10°C to 0°C . Add the base first to the hydrazine salt in a separate vessel (if solvent solubility permits) or add the hydrazine/base mixture dropwise to the acrylate over 30–60 minutes.

-

Q: I am seeing significant impurity formation (dimers/oligomers). Is my temperature too high? A: Likely, yes. If the initial mixing occurs >20°C, the highly reactive acyclic intermediate can undergo intermolecular polymerization rather than intramolecular cyclization.[1]

-

Optimum Profile: Maintain 0°C for the addition. Allow to warm to 25°C for 1 hour to form the hydrazone intermediate. Only then heat to reflux.[1]

Phase 2: Cyclization & Elimination (Thermodynamic Drive)

Q: The reaction stalls at the intermediate stage.[1] Do I need higher temperatures? A: Yes. The closure of the 5-membered ring and the elimination of ethanol (aromatization) has a high activation energy barrier.[1]

-

Requirement: A hard reflux (typically Ethanol at 78°C or Acetonitrile at 82°C) is required for 2–4 hours to drive the equilibrium to the aromatic pyrazole.[1]

-

Checkpoint: Monitor TLC. The intermediate often has a different

than the product.[1] If the intermediate persists, the temperature is insufficient to overcome the aromatization barrier.[1]

Module B: N-Alkylation Route (Convergent Synthesis)

Reagents: Ethyl 1H-pyrazole-4-carboxylate + Benzyl Bromide + Base (K₂CO₃/NaH).[1]

Q: I am getting a mixture of N1-benzyl and N2-benzyl isomers. How does temperature affect this? A: This is the classic "N-alkylation ambiguity."

-

Kinetic Control (Low Temp): At lower temperatures (0°C to RT) with strong bases (NaH), the reaction is faster but less selective, often governed by the proximity of the cation.[1]

-

Thermodynamic Control (High Temp): The N1-substituted product (1-benzyl) is generally thermodynamically more stable than the N2-substituted product due to steric factors and electronic conjugation with the ester at C4.[1]

-

Recommendation: Perform the reaction in DMF at 60–80°C . The elevated temperature helps equilibrate the pyrazolate anion, favoring the formation of the thermodynamically stable 1-benzyl isomer.[1]

Q: My yield is low despite refluxing for 24 hours. What is wrong? A: Thermal degradation of the benzyl halide. Benzyl bromide can decompose or hydrolyze (if wet solvent is used) at prolonged high temperatures (>100°C).[1]

-

Limit: Do not exceed 90°C . If the reaction is slow, add a catalytic amount of TBAI (Tetrabutylammonium iodide) rather than increasing the temperature.[1]

Visualizing the Thermal Workflows

Workflow 1: Temperature Ramp for Cyclocondensation

This diagram illustrates the precise temperature zones required to maximize yield and safety.[1]

Figure 1: Thermal profile for the cyclocondensation route.[1] Note the distinct separation between the addition phase (cold) and the cyclization phase (hot).[1]

Standardized Protocols

Protocol A: Cyclocondensation (Recommended for High Purity)[1]

| Parameter | Specification | Rationale |

| Solvent | Ethanol (Absolute) | Compatible with leaving group (-OEt); prevents transesterification.[1] |

| T1 (Addition) | -5°C to 0°C | Controls exothermic neutralization of benzylhydrazine·2HCl.[1] |

| T2 (Induction) | 20°C to 25°C | Allows formation of the acyclic hydrazone intermediate.[1] |

| T3 (Reaction) | 78°C (Reflux) | Essential for ring closure and aromatization.[1] |

| Time (Reflux) | 3–5 Hours | Monitor by TLC/HPLC until intermediate vanishes. |

Step-by-Step:

-

Dissolve 1.0 eq of ethyl (ethoxymethylene)-3-oxopropanoate in Ethanol. Cool to -5°C .[1]

-

Separately, suspend 1.0 eq benzylhydrazine·2HCl in Ethanol.[1] Add 2.0 eq Triethylamine dropwise (Exothermic!).[1]

-

Add the neutralized hydrazine solution to the acrylate solution slowly, maintaining internal temp < 5°C .

-

Remove ice bath.[1] Stir at RT for 1 hour.

-

Heat to Reflux (78°C) for 4 hours.

-

Cool to RT. Evaporate solvent.[1][3][4][5] Redissolve in EtOAc/Water for workup.

Protocol B: Alkylation (Alternative)[1]

| Parameter | Specification | Rationale |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents favor |

| Base | Mild base sufficient for pyrazole NH deprotonation ( | |

| Temperature | 60°C - 80°C | Ensures thermodynamic product (N1-benzyl) preference.[1] |

Step-by-Step:

-

Dissolve ethyl 1H-pyrazole-4-carboxylate in DMF.

-

Add 1.2 eq

.[1] Stir at RT for 30 mins to form the pyrazolate anion. -

Add 1.1 eq Benzyl Bromide.[1]

-

Heat to 60°C for 4–6 hours.

-

Critical: Do not overheat (>100°C) to prevent benzyl bromide decomposition.[1]

Troubleshooting Decision Tree (Regioselectivity)

Figure 2: Logic flow for diagnosing purity issues related to thermal management.

References

-

Vilsmeier-Haack Synthesis of Pyrazoles: Title: "Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles... using Vilsmeier-Haack reaction" Source: ResearchGate (2025) URL:[1][6][Link]

-

Regioselectivity in Alkylation: Title: "Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate" Source:[1] PMC - NIH (Crystallographic evidence of N-benzylation products) URL:[1][Link]

-

Temperature Controlled Divergent Synthesis: Title: "Temperature-Controlled Divergent Synthesis of Pyrazoles... under Transition-Metal-Catalyst- and Oxidant-Free Conditions" Source: NIH (Discussion on temperature effects on pyrazole formation) URL:[1][Link][1]

-

Safety Data for Benzylhydrazine: Title: "Benzylhydrazine dihydrochloride | CID 146540" Source:[1] PubChem URL:[1][2][Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzylhydrazine dihydrochloride | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl-hydrazine hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Catalyst Choice for Efficient Pyrazole N-Alkylation

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the efficient N-alkylation of pyrazoles. N-alkyl pyrazoles are crucial heterocyclic scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] However, their synthesis can present challenges, primarily in controlling regioselectivity and achieving high yields.[3] This document will serve as a practical resource to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in pyrazole N-alkylation?

The two most significant challenges in the N-alkylation of pyrazoles are:

-

Controlling Regioselectivity: For unsymmetrical pyrazoles, alkylation can occur at either of the two adjacent nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers that can be difficult to separate.[3]

-

Achieving High Yields: Low yields can result from suboptimal reaction conditions, the use of inappropriate catalysts, side reactions, or the poor reactivity of the starting materials.[3]

Q2: What are the key factors influencing N1 vs. N2 regioselectivity?

The regioselectivity of pyrazole N-alkylation is a nuanced issue governed by a combination of factors:

-

Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][4] For instance, a bulky substituent on the pyrazole ring at the 3-position will generally favor alkylation at the N1 position.[3] Similarly, using a bulky alkylating agent can enhance selectivity for the less hindered nitrogen.[3]

-

Choice of Base and Catalyst System: The nature of the base is critical. For example, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3] In some cases, switching to a stronger base like sodium hydride (NaH) can prevent the formation of isomeric byproducts.[3][5] The cation of the base can also play a role in directing the regioselectivity.[5]

-

Solvent Choice: The polarity of the solvent is a crucial parameter. Polar aprotic solvents such as DMF, DMSO, and acetonitrile (MeCN) often favor the formation of a single regioisomer.[3] In some instances, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[3]

-

Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms, thereby affecting the site of alkylation.[3]

-

Functional Group Tuning: The regioselectivity of pyrazole alkylation can be controlled by modifying functional groups on the pyrazole ring. For instance, modifying a carbonyl group to a hydrazone can guide the reaction toward the formation of specific regioisomers.[5]

Q3: What are the standard starting conditions for a base-mediated pyrazole N-alkylation?

A reliable set of starting conditions for a base-mediated pyrazole N-alkylation involves the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] Another effective system, particularly for achieving high N1-regioselectivity with primary alkyl halides, is sodium hydride (NaH) in tetrahydrofuran (THF).[3] These reactions are often conducted at room temperature or with gentle heating.[3]

Q4: Are there milder alternatives to the traditional strong base/high-temperature methods?

Yes, several milder and often more efficient methods have been developed:

-